molecular formula C12H13NO B11723081 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile

Katalognummer: B11723081
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: SWKSYLFPCMBSMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C12H13NO. It is known for its unique structure, which includes a cyclopropane ring attached to a nitrile group and a methoxy-methylphenyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a base, such as sodium hydroxide, to form the corresponding nitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(4-Methylphenyl)cyclopropanecarbonitrile
  • 1-(3-Methoxy-4-chlorophenyl)cyclopropanecarbonitrile

Uniqueness

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring enhances its versatility in synthetic applications and potential therapeutic properties.

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

1-(3-methoxy-4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13NO/c1-9-3-4-10(7-11(9)14-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

SWKSYLFPCMBSMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CC2)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.